molecular formula C15H26N4O3S B3008162 4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946233-40-5

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B3008162
CAS No.: 946233-40-5
M. Wt: 342.46
InChI Key: VUWMPRGEMMWLCZ-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a 4-isopropoxy group, a 2-methyl substituent, and a 4-(propylsulfonyl)piperazine moiety at the 6-position. This structure combines a heterocyclic core with sulfonamide and alkyl ether functionalities, which are common in kinase inhibitors and other therapeutic agents.

Properties

IUPAC Name

2-methyl-4-propan-2-yloxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-5-10-23(20,21)19-8-6-18(7-9-19)14-11-15(22-12(2)3)17-13(4)16-14/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWMPRGEMMWLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, with the CAS number 946233-40-5, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a pyrimidine core, is thought to confer various biological activities, particularly in neurological and cancer-related research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₂₆N₄O₃S
Molecular Weight342.5 g/mol
IUPAC NameThis compound
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Detailed studies have indicated that it may act as an inhibitor or modulator , influencing downstream signaling processes. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological potential.

1. Anticancer Properties

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:
In a comparative analysis, compounds derived from pyrimidine structures exhibited IC50 values lower than standard chemotherapeutics like etoposide across several cancer cell lines (SiHa, A549, MCF-7). Notably, certain derivatives demonstrated enhanced cytotoxicity, suggesting that modifications in the pyrimidine structure can significantly impact their anticancer efficacy .

2. Neurological Applications

Research indicates potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in conditions such as Alzheimer's disease.

Research Findings:
In vitro studies assessing acetylcholinesterase (AChE) inhibition revealed that certain pyrimidine derivatives exhibit significant activity compared to established drugs like Donepezil. This suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidinePyrimidine derivativeModerate anticancer activity
4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin)Pyrimidine with methylsulfonylEnhanced AChE inhibition
4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin)Pyrimidine with phenylsulfonylStronger cytotoxic effects

Comparison with Similar Compounds

Structural Analogues in Thieno[3,2-d]pyrimidine Scaffolds

The evidence highlights two closely related thieno[3,2-d]pyrimidine derivatives (EP 2 402 347 A1), which share critical structural motifs with the target compound:

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Core Structure: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system). Substituents:

  • 4-Morpholino group (electron-donating, improves solubility).
  • 6-(4-Methanesulfonyl-piperazine)methyl (enhances binding to kinase ATP pockets).
  • 2-(2-Methyl-benzimidazol-1-yl) (aromatic heterocycle for target affinity).
    • Molecular Weight : MH+ 494.19 .

(S)-1-(4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-aminopropan-1-one Core Structure: Thieno[3,2-d]pyrimidine with a morpholino group. Substituents:

  • 6-(Piperazin-1-yl)methyl linked to a Boc-protected alanine (modulates pharmacokinetics).
  • 2-(1H-indazol-4-yl) (targets specific kinase domains).
    • Molecular Weight : 519.3 (M+) .
Key Structural Differences from the Target Compound:
  • Core Heterocycle: The target compound uses a simpler pyrimidine core, whereas analogs employ thieno[3,2-d]pyrimidine, which adds a fused thiophene ring for rigidity and enhanced π-π stacking.
  • 6-Position: The propylsulfonyl-piperazine in the target vs. methanesulfonyl-piperazine or acylated piperazine in analogs may influence solubility and kinase selectivity.

Functional Group Analysis

Functional Group Target Compound Analog 1 (EP 2 402 347) Analog 2 (EP 2 402 347)
Core Structure Pyrimidine Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine
4-Position Substituent Isopropoxy (lipophilic) Morpholino (polar) Morpholino (polar)
6-Position Substituent 4-(Propylsulfonyl)piperazine 4-(Methanesulfonyl)piperazine Piperazine-acylated with amino acid
Molecular Weight ~353.44 (calculated) 494.19 (MH+) 519.3 (M+)
Implications of Substituent Variations:
  • Sulfonyl Groups : The propylsulfonyl group in the target may confer longer metabolic half-life than methylsulfonyl in analogs due to increased steric bulk.
  • Aromatic vs. Alkoxy Groups: The isopropoxy group in the target could enhance lipophilicity compared to morpholino or benzimidazole groups, favoring blood-brain barrier penetration.

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